
Application Notes and Protocols: Sudan Black B
Stain for Leukemia Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sudan Black B

Cat. No.: B1668938 Get Quote

Application Notes
Introduction
Sudan Black B (SBB) is a non-fluorescent, fat-soluble dye with a high affinity for lipids such as

neutral fats, phospholipids, and sterols.[1][2] In hematology, it is a crucial cytochemical stain

used to differentiate acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL).

[3] The stain's ability to detect lipids within the cytoplasmic granules of hematopoietic cells

makes it a valuable tool in the morphologic diagnosis and classification of acute leukemias.[4]

[5]

Principle of the Method
The Sudan Black B stain operates on the principle of differential solubility. The dye is more

soluble in lipids than in its solvent. When applied to a fixed blood or bone marrow smear, the

SBB dye selectively leaches from the solvent and partitions into the lipid-containing structures

within the cells, staining them a characteristic black or blue-black color.

Myeloid cells, particularly those of the granulocytic series, contain phospholipids and other

lipids in the membranes of their primary (azurophilic) and secondary (specific) granules.

Monocytic cells may also contain lipid-containing lysosomal granules. Consequently,

myeloblasts and their progeny typically stain positive with SBB. In contrast, lymphoblasts and

lymphoid cells lack these lipid-rich granules and therefore do not stain with SBB, appearing

negative.
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Clinical Significance
The primary clinical application of the SBB stain is in the initial differentiation of acute

leukemias. A positive SBB stain in a significant percentage of blast cells (typically >3%) is a

strong indicator of myeloid lineage and supports a diagnosis of AML. Conversely, a negative

SBB stain is characteristic of ALL. This distinction is critical as the treatment protocols and

prognosis for AML and ALL are vastly different.

SBB staining offers several advantages over myeloperoxidase (MPO), another key

cytochemical marker for AML. SBB is more stable over time, allowing for the staining of stored

slides, and it may be more sensitive in detecting early myeloblasts.

While highly specific for the myeloid lineage, rare cases of SBB-positive ALL have been

reported. Therefore, SBB results should always be interpreted in conjunction with cell

morphology, other cytochemical stains, and immunophenotyping for a definitive diagnosis.

Application in Drug Development
In the context of drug development, the SBB stain can be utilized in preclinical screening

assays. For instance, in a zebrafish model of AML, SBB staining has been used to identify

compounds that can induce the differentiation of myeloid leukemia cells. This application

highlights its utility in identifying potential therapeutic agents that can overcome the

differentiation block characteristic of AML.

Data Presentation
Table 1: Sudan Black B Staining Patterns in Acute Leukemia
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Leukemia Subtype (FAB
Classification)

Expected Sudan Black B
(SBB) Reactivity

Percentage of SBB
Positive Cases
(Approximate)

Acute Myeloid Leukemia

(AML)

M1: Myeloblastic leukemia with

minimal differentiation
Positive 80%

M2: Myeloblastic leukemia with

maturation
Strong Positive 78.2% (for M1-M4 combined)

M3: Promyelocytic leukemia Strong Positive 78.2% (for M1-M4 combined)

M4: Myelomonocytic leukemia Positive in myeloblasts 78.2% (for M1-M4 combined)

M5: Monocytic leukemia Negative to weakly positive
21.7% (for M5a, M5b, M6

combined)

M6: Erythroleukemia
Negative in erythroblasts,

positive in myeloblasts

21.7% (for M5a, M5b, M6

combined)

M7: Megakaryoblastic

leukemia
Negative

Requires flow cytometry for

definitive diagnosis

M0: Acute myeloblastic

leukemia with minimal

differentiation

Negative
Requires flow cytometry for

definitive diagnosis

Acute Lymphoblastic Leukemia

(ALL)
Negative ~98-99%

L1, L2, L3

Acute Undifferentiated

Leukemia (AUL)
Negative 100%

Experimental Protocols
Protocol 1: Standard Sudan Black B Staining
This protocol is a widely used method for staining peripheral blood and bone marrow smears.
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Reagents:

Fixative: 40% formaldehyde vapor or formalin-ethanol.

SBB Staining Solution (Working Solution):

0.3 g Sudan Black B powder in 100 ml absolute ethanol (Stock).

Phenol Buffer: Dissolve 16 g crystalline phenol in 30 ml absolute ethanol. Add this to 100

ml distilled water containing 0.3 g hydrated disodium phosphate (Na₂HPO₄·12H₂O).

Mix 60 ml of SBB stock solution with 40 ml of phenol buffer. Filter before use.

70% Ethanol

Counterstain: May-Grünwald-Giemsa or Leishman stain.

Procedure:

Prepare thin smears of peripheral blood or bone marrow aspirate and allow them to air dry

completely.

Fix the smears in formaldehyde vapor for 5-10 minutes.

Gently wash the slides with tap water for 5-10 minutes and allow them to air dry.

Immerse the slides in the working SBB staining solution in a Coplin jar for 30-60 minutes.

Remove the slides and differentiate by washing with 70% ethanol for 2-3 minutes until no

more color leaches out.

Rinse thoroughly with tap water and allow to air dry.

Counterstain with May-Grünwald-Giemsa or Leishman stain according to standard

procedures.

Examine under a microscope.
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Protocol 2: Propylene Glycol Method
This method uses propylene glycol as the solvent, which avoids the dissolution of lipids during

the procedure.

Reagents:

Fixative: Baker's Formalin (4% formaldehyde in aqueous calcium chloride).

SBB Staining Solution: 0.7 g Sudan Black B in 100 ml propylene glycol. Heat to 100°C to

dissolve, then filter.

85% Propylene Glycol

Counterstain: Nuclear Fast Red (Kernechtrot).

Procedure:

Fix air-dried smears in Baker's Formalin for 5 minutes.

Wash with three changes of distilled water.

Dehydrate in 100% propylene glycol for 5 minutes.

Stain in the SBB solution for a minimum of 2 hours (overnight is also acceptable).

Differentiate in 85% propylene glycol for 3 minutes.

Wash thoroughly in distilled water.

Counterstain with Nuclear Fast Red for 3 minutes.

Rinse with distilled water and allow to air dry.

Mount with an aqueous mounting medium.

Interpretation of Results
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Positive Reaction: The presence of black or dark brown granular deposits in the cytoplasm of

blast cells. The staining intensity can vary from fine, scattered granules to coarse, coalescent

granules. Myeloid precursors show increasing sudanophilia with maturation. Auer rods, if

present, will also stain positive.

Negative Reaction: The absence of black or dark brown staining in the cytoplasm of blast

cells. Lymphoid cells are typically negative.

Scoring: A differential count of 100-200 blast cells should be performed. The percentage of

SBB-positive blasts is recorded. A finding of >3% SBB-positive blasts is considered a

positive result and is indicative of AML.

Mandatory Visualizations

Sudan Black B Staining Workflow

Sample Preparation Staining Procedure Evaluation

Blood/Bone Marrow Smear Fixation
(e.g., Formaldehyde Vapor) Wash & Air Dry Incubate in SBB Solution Differentiate

(70% Ethanol) Rinse & Air Dry Counterstain
(e.g., Giemsa) Microscopic Examination

SBB Staining in Leukemia Differentiation

Myeloid Lineage (AML) Lymphoid Lineage (ALL)

Leukemic Blasts

Presence of Lipid-Rich
Cytoplasmic Granules

Differentiation into

Absence of Lipid-Rich
Cytoplasmic Granules

Differentiation into

SBB Positive
(Black Granules)

SBB stains lipids

SBB Negative
(No Staining)

No lipids to stain
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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